1-(4-Fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine is a synthetic organic compound belonging to the class of benzhydryl piperazine analogs. [] This compound has been identified as a novel inverse agonist of the cannabinoid receptor type 1 (CB1). [] Inverse agonists, unlike antagonists that simply block receptor activation, bind to the receptor and produce an opposite effect to that of agonists. [] This compound represents a distinct chemical scaffold from the first-generation CB1 inverse agonists and holds potential for the development of novel therapeutic agents. []
While the provided abstracts do not detail the specific synthesis of 1-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine, one study describes the generation of this compound from a class of benzhydryl piperazine analogs. [] The study focused on exploring the structure-activity relationship within this class of compounds for their potential as CB1 inverse agonists. []
1-(4-Fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine acts as an inverse agonist of the CB1 receptor. [] This means it binds to the CB1 receptor and produces the opposite effect of an agonist. [] It effectively antagonizes the basal G protein coupling activity of CB1, leading to a reduction in guanosine 5'-O-(3-thio)triphosphate binding. [] This action indicates its potential as a therapeutic agent targeting the endocannabinoid system. [] Further research is needed to fully understand the molecular mechanisms underlying its interaction with CB1.
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5